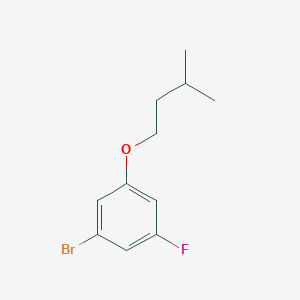

1-Bromo-5-fluoro-3-iso-pentyloxybenzene

Description

1-Bromo-5-fluoro-3-iso-pentyloxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br), fluorine (F), and an iso-pentyloxy group (O-(CH₂)₂CH(CH₃)₂) at positions 1, 5, and 3, respectively. This compound is of interest in pharmaceutical and materials science due to the electron-withdrawing effects of bromine and fluorine, which modulate reactivity, and the steric bulk of the iso-pentyloxy group, influencing solubility and intermolecular interactions.

Properties

IUPAC Name |

1-bromo-3-fluoro-5-(3-methylbutoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFO/c1-8(2)3-4-14-11-6-9(12)5-10(13)7-11/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZYHLASKWMLKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC(=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-fluoro-3-iso-pentyloxybenzene can be synthesized through a multi-step process involving the halogenation and etherification of a suitable benzene derivative. One common method involves:

Halogenation: Starting with a benzene derivative, bromination and fluorination are carried out using bromine and fluorine sources under controlled conditions.

Etherification: The resulting halogenated benzene is then subjected to etherification with iso-pentanol in the presence of a suitable catalyst to introduce the iso-pentyloxy group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and etherification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-fluoro-3-iso-pentyloxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Coupling Reactions: Palladium catalysts with bases like potassium carbonate in organic solvents.

Major Products:

Substitution Products: Various substituted benzene derivatives.

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or alkanes.

Coupling Products: Biaryl compounds.

Scientific Research Applications

1-Bromo-5-fluoro-3-iso-pentyloxybenzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-3-iso-pentyloxybenzene involves its interaction with molecular targets through its halogen and ether functional groups These interactions can lead to various biochemical and chemical effects, depending on the specific application

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties based on available evidence:

Key Observations :

- Steric Hindrance: The iso-pentyloxy group in the target compound is bulkier than isobutoxy or methoxy groups, which may reduce reaction rates in nucleophilic aromatic substitution but improve solubility in non-polar solvents.

- Polarity : Compounds like 5-Bromo-3-fluorobenzene-1,2-diol exhibit higher polarity due to hydroxyl groups, contrasting with the lipophilic iso-pentyloxy substituent in the target compound .

Physicochemical Properties

Boiling/Melting Points and Solubility

While direct data for 1-Bromo-5-fluoro-3-iso-pentyloxybenzene are unavailable, trends can be inferred:

- Molar Mass : The iso-pentyloxy group increases molar mass compared to analogs like 1-Bromo-3-fluoro-5-methoxybenzene (219.03 g/mol vs. ~270–310 g/mol estimated for the target compound). Higher mass correlates with higher boiling points.

- Solubility : Bulkier alkyloxy groups (e.g., iso-pentyloxy) enhance solubility in organic solvents (e.g., dichloromethane, THF) compared to hydroxylated analogs like 5-Bromo-3-fluorobenzene-1,2-diol, which favor aqueous or polar aprotic solvents .

Biological Activity

1-Bromo-5-fluoro-3-iso-pentyloxybenzene is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound can be characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H14BrF1O |

| Molecular Weight | 273.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its interaction with various biological targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It may interact with receptors, influencing signaling pathways that regulate physiological responses.

- Gene Expression Alteration : The compound could affect the transcription and translation of genes associated with its bioactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.

- Cytotoxicity : Preliminary studies indicate that it may possess cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential.

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of halogenated compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL and 64 µg/mL, respectively. This suggests that the compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Anti-inflammatory Effects

Another research effort investigated the anti-inflammatory effects of the compound using a murine model of acute inflammation. Administration resulted in a notable reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory conditions.

Case Study 3: Cytotoxicity Against Cancer Cells

Research published in a peer-reviewed journal highlighted the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). The compound induced apoptosis at concentrations above 10 µM, demonstrating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.